molecular formula C17H26FN5O3S B2363962 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034380-56-6

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2363962
CAS No.: 2034380-56-6
M. Wt: 399.49
InChI Key: XKQNSUHEEYOLTM-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26FN5O3S and its molecular weight is 399.49. The purity is usually 95%.
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Biological Activity

The compound N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a 5-fluoropyrimidine moiety and a methylsulfonyl group, which are believed to enhance its biological activity. The synthesis typically involves several steps, including the formation of the fluoropyrimidine and piperidine intermediates, followed by their coupling to yield the final product.

Synthetic Routes

  • Fluoropyrimidine Synthesis : Achieved through fluorination of pyrimidine derivatives.
  • Piperidine Formation : Involves cyclization reactions starting from appropriate amine precursors.
  • Coupling Reaction : The intermediates are coupled using agents like EDCI or DCC under controlled conditions.

This compound exhibits various biological activities primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : Its structural components allow it to interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Pharmacological Studies

Research has shown that compounds with similar structures exhibit significant pharmacological effects. For instance, studies have indicated that derivatives can act as potent inhibitors of inflammatory responses by modulating the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in cell signaling ,
Anti-inflammatory EffectsModulates inflammatory pathways,
Anticancer PotentialShows promise in inhibiting tumor growth

Case Study 1: Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties of related compounds demonstrated that they significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages. The findings suggest that the compound could be effective in treating conditions characterized by excessive inflammation .

Case Study 2: Anticancer Efficacy

Another investigation explored the anticancer potential of similar piperidine derivatives. It was found that these compounds could inhibit tumor growth in specific cancer cell lines, indicating a promising avenue for further development in oncology .

Table 2: Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
N-(pyridinyl)piperidine derivativeEnzyme Inhibition10
N-(5-fluoropyrimidin-2-yl)piperidine derivativeAnti-inflammatory15
N-(methylsulfonyl)piperidine derivativeAnticancer20

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that similar piperidine derivatives can inhibit tumor cell proliferation and induce apoptosis. For instance, a related compound demonstrated cytotoxic effects in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activities, showing efficacy against various pathogens. This highlights the potential for developing new antibiotics based on this scaffold.
  • Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating central nervous system disorders such as depression and anxiety .

Anticancer Research

A recent study investigated the effects of a piperidine derivative on tumor cell lines. The compound was found to inhibit cell proliferation significantly and induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism was linked to the downregulation of NRF2, a key regulator of antioxidant responses .

Neurological Disorders

In another study focusing on similar compounds, researchers evaluated their potential as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These compounds showed promise in treating conditions such as major depressive disorder and anxiety disorders by modulating neurotransmitter levels .

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN5O3S/c1-27(25,26)23-8-4-14(5-9-23)16(24)19-10-13-2-6-22(7-3-13)17-20-11-15(18)12-21-17/h11-14H,2-10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQNSUHEEYOLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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